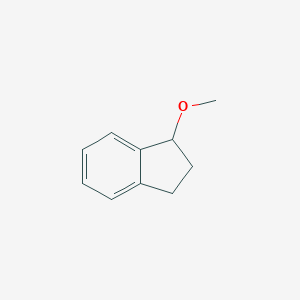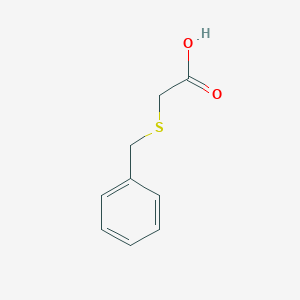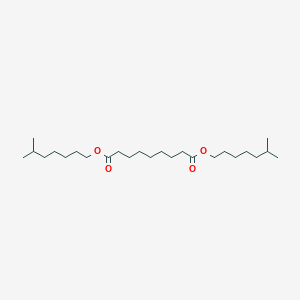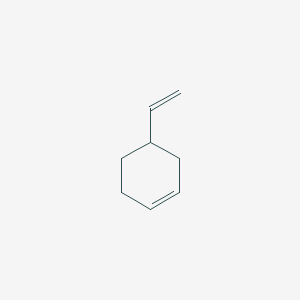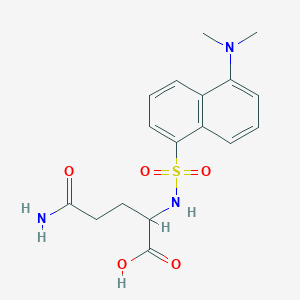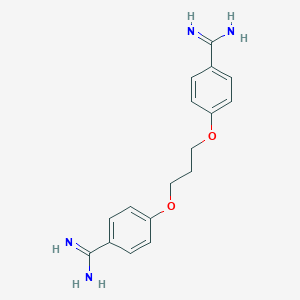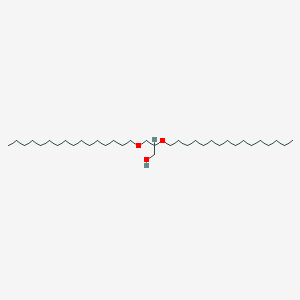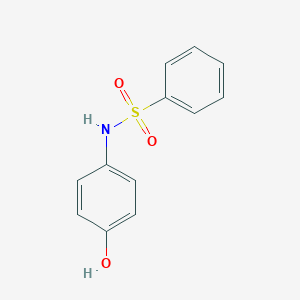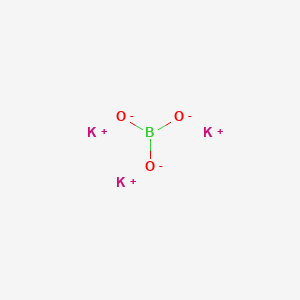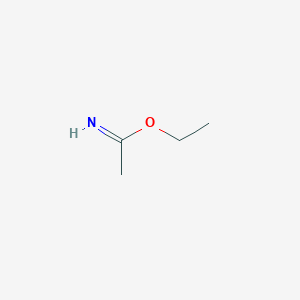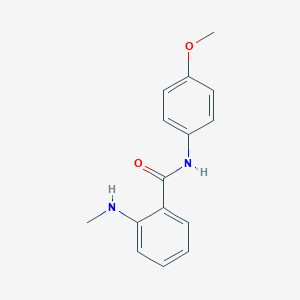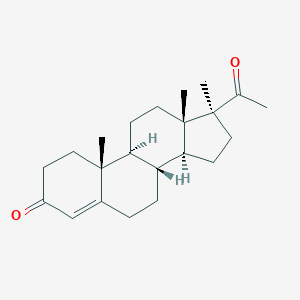
17-Methylprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methylprogesterone involves several steps. One common method includes the use of 17α-acetoxypregn-4-ene-3,20-dione as an intermediate. This intermediate is prepared by reacting 17α-acetoxypregn-4-ene-3,20-dione with ethylene glycol dimethyl ether and triethyl orthoformate in the presence of methanesulphonic acid . The reaction mixture is stirred and heated until complete conversion is achieved .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
17-Methylprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of 17α-hydroxyprogesterone .
Applications De Recherche Scientifique
17-Methylprogesterone has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: It is studied for its effects on various biological processes, including hormone regulation.
Industry: It is used in the production of other steroidal drugs and as an intermediate in chemical synthesis
Mécanisme D'action
The mechanism of action of 17-Methylprogesterone involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it exerts its progestogenic effects by modulating the expression of specific genes involved in reproductive and metabolic processes . Additionally, it has been found to possess some antiglucocorticoid activity .
Comparaison Avec Des Composés Similaires
17-Methylprogesterone is similar to other progestins such as:
Ethisterone: Synthesized in 1938, it is one of the earliest derivatives of progesterone.
19-Norprogesterone: Identified in 1951, it is another early derivative of progesterone.
Medroxyprogesterone Acetate: A derivative of this compound, it is widely used in hormone replacement therapy.
The uniqueness of this compound lies in its improved progestogenic activity relative to progesterone when administered via non-oral routes .
Propriétés
Numéro CAS |
1046-28-2 |
|---|---|
Formule moléculaire |
C22H32O2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(23)21(3)11-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-12-22(19,21)4/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21-,22+/m1/s1 |
Clé InChI |
UFIQEZHBGZCWRS-QZKGNRECSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)

![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
